molecular formula C10H10BrN B8631271 7-Bromo-1-ethyl-1H-indole CAS No. 280752-69-4

7-Bromo-1-ethyl-1H-indole

Cat. No.: B8631271
CAS No.: 280752-69-4
M. Wt: 224.10 g/mol
InChI Key: TYLLWHJIGBJGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-ethyl-1H-indole (CAS 280752-69-4) is a brominated indole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel therapeutics, particularly in the field of oncology. Its molecular formula is C 10 H 10 BrN, with a molecular weight of 224.10 . The core research value of this compound lies in its role as a precursor for potent Autotaxin (ATX) inhibitors, which are prominent targets for treating idiopathic pulmonary fibrosis, cancer, and inflammation . Structural exploration of the 1-ethyl-1H-indole scaffold has led to the development of type IV ATX inhibitors that operate through a novel allosteric mechanism, effectively blocking the binding of substrates like lysophosphatidylcholine (LPC) . Furthermore, the indole scaffold is extensively utilized in designing protein kinase inhibitors, which are crucial for targeted cancer therapies . The bromine atom at the 7-position provides an excellent handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

280752-69-4

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

7-bromo-1-ethylindole

InChI

InChI=1S/C10H10BrN/c1-2-12-7-6-8-4-3-5-9(11)10(8)12/h3-7H,2H2,1H3

InChI Key

TYLLWHJIGBJGSD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C1C(=CC=C2)Br

Origin of Product

United States

Physicochemical Properties and Structural Analysis of 7 Bromo 1 Ethyl 1h Indole

Tabulated Physical and Chemical Properties

Specific experimental data for 7-Bromo-1-ethyl-1H-indole is not widely published. The following table includes key calculated and reported properties.

PropertyValueSource
CAS Number 280752-69-4 evitachem.combldpharm.com
Molecular Formula C₁₀H₁₀BrN bldpharm.com
Molecular Weight 224.10 g/mol bldpharm.com
Solubility Soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide; limited solubility in water. evitachem.com
Melting Point Not consistently reported in surveyed literature.
Boiling Point Not consistently reported in surveyed literature.

Spectroscopic Data (NMR, IR, MS) and Interpretation

¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The aromatic region would display signals for the five protons on the indole (B1671886) ring system, with their chemical shifts and coupling constants being characteristic of the 1,7-disubstitution pattern.

¹³C NMR: The spectrum would feature ten distinct signals, one for each carbon atom in the molecule. The chemical shifts would differentiate between the two aliphatic carbons of the ethyl group and the eight aromatic carbons of the bromoindole core.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching vibrations of the aromatic rings, and C-N stretching vibrations.

Crystallographic Data and Molecular Geometry

A search of the published scientific literature did not yield any public crystallographic data for this compound. Therefore, a detailed analysis of its single-crystal molecular geometry and packing is not possible at this time. Based on the structures of related bromo-substituted indoles, the core indole ring system is expected to be essentially planar. iucr.org The ethyl group at the N1 position would be oriented to minimize steric hindrance with the rest of the molecule.

Advanced Characterization and Spectroscopic Analysis of 7 Bromo 1 Ethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 7-Bromo-1-ethyl-1H-indole, the spectrum is characterized by distinct signals for the ethyl group and the protons on the indole (B1671886) core. The bromine atom at the C-7 position and the ethyl group at the N-1 position significantly influence the chemical shifts of the aromatic protons.

Based on data from analogous compounds such as 7-ethyl-1H-indole and other N-substituted indoles, the predicted ¹H NMR spectral data are as follows. googleapis.comjournals.co.za The ethyl group protons attached to the nitrogen appear as a quartet (CH₂) and a triplet (CH₃). The protons on the pyrrole (B145914) ring (H-2 and H-3) appear as doublets, while the protons on the benzene (B151609) ring (H-4, H-5, H-6) form a distinct pattern influenced by the C-7 bromine substituent.

Table 1: Predicted ¹H NMR Data for this compound Predicted in CDCl₃ at 400 MHz. Data is inferred from structurally similar compounds.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~7.05 d J = 3.2 Hz
H-3 ~6.50 d J = 3.2 Hz
H-4 ~7.55 d J = 8.0 Hz
H-5 ~7.00 t J = 7.8 Hz
H-6 ~7.25 d J = 7.6 Hz
N-CH₂ ~4.20 q J = 7.3 Hz

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule. libretexts.org The spectrum of this compound is expected to show ten distinct signals corresponding to the ten carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br) and the aromaticity of the ring system. The C-7 carbon, being directly bonded to bromine, will be significantly shifted compared to an unsubstituted indole. journals.co.za

Table 2: Predicted ¹³C NMR Data for this compound Predicted in CDCl₃ at 101 MHz. Data is inferred from structurally similar compounds.

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~127.5
C-3 ~101.8
C-3a ~135.0
C-4 ~122.0
C-5 ~121.5
C-6 ~124.5
C-7 ~115.0
C-7a ~129.0
N-CH₂ ~42.1

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the precise structural assignment by revealing through-bond and through-space correlations. ipb.ptacs.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment verifies proton-proton couplings. sdsu.edu For this compound, key expected cross-peaks would appear between:

H-2 and H-3, confirming their adjacency on the pyrrole ring.

H-4 and H-5, and H-5 and H-6, establishing the connectivity of the benzenoid ring protons.

The N-CH₂ and N-CH₂CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. researchgate.net It provides unambiguous one-bond C-H connectivity. Expected correlations include: (H-2, C-2), (H-3, C-3), (H-4, C-4), (H-5, C-5), (H-6, C-6), (N-CH₂, C-CH₂), and (N-CH₂CH₃, C-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. researchgate.net Key HMBC correlations for structural confirmation would include:

Protons of the N-CH₂ group to C-2 and C-7a, confirming the position of the ethyl group on the nitrogen.

H-2 to C-3, C-3a, and C-7a.

H-6 to C-4, C-7, and C-7a, confirming the position of the bromine atom.

H-4 to C-3a, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would show correlations between protons that are close to each other in space, such as between the N-CH₂ protons and the H-2 proton, further confirming the substitution pattern.

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including FT-IR and Raman, provides information on the functional groups and molecular vibrations within a compound, complementing the data from NMR. montclair.edurjpbcs.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. mdpi.com The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different functional groups.

Table 3: Predicted FT-IR Data for this compound Data is inferred from general values for substituted indoles and bromoarenes. rsc.orgnih.gov

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretching Aromatic C-H
2975-2850 C-H Stretching Aliphatic C-H (Ethyl group)
1610-1580 C=C Stretching Aromatic Ring
1470-1440 C=C Stretching Indole Ring
1350-1250 C-N Stretching Aromatic Amine
~1050 C-Br Stretching Aryl-Bromide

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the carbon skeleton of the indole ring. scialert.net

Table 4: Predicted FT-Raman Data for this compound Data is inferred from general values for substituted indoles. montclair.eduresearchgate.net

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretching Aromatic C-H
2975-2850 C-H Stretching Aliphatic C-H (Ethyl group)
~1615 C=C Stretching Indole Ring (strong)
~1550 Ring Breathing Mode Indole Ring
~1440 C=C Stretching Indole Ring
~1010 Ring Breathing Mode Benzene Ring (Trisubstituted)

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. espublisher.com For indole and its derivatives, the absorption spectrum is dominated by π→π* transitions within the aromatic bicyclic system. rsc.org

The electronic spectrum of the indole chromophore is famously characterized by two low-energy, overlapping singlet excited states, designated as ¹Lₐ and ¹Lₑ according to Platt's notation. chemrxiv.org These states arise from π→π* electronic transitions. rsc.org The ¹Lₑ band is typically structured and appears at shorter wavelengths, while the ¹Lₐ band is broad, more sensitive to the solvent environment, and often lies at a slightly longer wavelength. chemrxiv.org The relative energy and intensity of these two transitions are highly sensitive to the nature and position of substituents on the indole ring. chemrxiv.orgnih.gov For instance, substitutions on the benzenoid ring can significantly alter the energy separation between the ¹Lₐ and ¹Lₑ states, sometimes leading to an inversion of their energetic order. nih.gov Quantum-chemical calculations, such as those based on the Pariser-Parr-Pople (PPP) method, have shown good agreement with experimental electronic transitions for various indole derivatives. core.ac.uk

Table 1: General Electronic Transitions in Indole Derivatives This table presents typical data for indole derivatives to illustrate the concepts discussed.

TransitionTypical Wavelength Range (nm)Solvent EffectsCharacteristics
¹Lₐ270-295High sensitivity, red-shift in polar solventsBroad, structureless band
¹Lₑ260-280Lower sensitivityOften exhibits vibrational fine structure
¹Bₑ~220-High-energy, intense band

The electronic spectrum of this compound is shaped by the combined electronic effects of the N-ethyl group and the bromine atom at the 7-position.

N-Ethyl Substituent: The ethyl group attached to the nitrogen atom (N-1) is an alkyl group, which acts as a weak electron-donating group. N-substitution on the pyrrole ring can tune the donating ability of the indole moiety. rsc.org However, studies suggest that substitutions on the five-membered pyrrole ring have a less pronounced effect on the electronic structure compared to substitutions on the six-membered benzene ring. chemrxiv.org

7-Bromo Substituent: The bromine atom at the 7-position exerts a significant influence. Halogens like bromine are electron-withdrawing through the inductive effect but can be electron-donating through resonance. The position of the substituent on the benzenoid ring is critical in determining its impact on the ¹Lₐ and ¹Lₑ transition energies. nih.gov Studies on various substituted indoles have shown that electron-withdrawing groups can lower the energy gap of the S₀ → S₁ transition. core.ac.uk The bromine atom, particularly at the C7 position adjacent to the pyrrole fusion, is expected to perturb the electronic distribution of the indole core, leading to shifts in the absorption maxima. A comprehensive study on bromo-substituted chromophores highlighted that the positioning of the bromine atom is key to its electronic influence. rsc.org Therefore, the interplay between the inductive withdrawal of the C7-bromine and the donation from the N1-ethyl group will define the precise energies and intensities of the ¹Lₐ and ¹Lₑ absorption bands in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of synthesized compounds through analysis of their fragmentation patterns. nih.gov For this compound (molecular formula C₁₀H₁₀BrN), the mass spectrum exhibits highly characteristic features.

The most definitive feature is the molecular ion peak. Due to the natural abundance of bromine's two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units. docbrown.info These peaks correspond to [C₁₀H₁₀⁷⁹BrN]⁺ and [C₁₀H₁₀⁸¹BrN]⁺.

The fragmentation of the molecular ion provides structural insights. Common fragmentation pathways for N-alkyl indoles and bromo-aromatics can be predicted:

Loss of the Ethyl Group: A primary fragmentation would be the cleavage of the N-CH₂CH₃ bond, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would produce a fragment ion corresponding to the 7-bromo-1H-indole cation.

Loss of Bromine: Scission of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion corresponding to the 1-ethyl-1H-indole cation.

Indole Ring Fragmentation: The indole moiety itself can fragment, with a characteristic peak for the indole cation often observed at m/z 130 in related structures. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br/⁸¹Br)Ion StructureDescription
224/226[C₁₀H₁₀BrN]⁺Molecular Ion (M⁺)
195/197[C₈H₅BrN]⁺Loss of ethyl group ([M-29]⁺)
144[C₁₀H₁₀N]⁺Loss of bromine radical ([M-Br]⁺)
116[C₈H₆N]⁺Fragment from indole core

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported in the searched literature, analysis of closely related bromo-N-ethyl-indole derivatives allows for a well-founded prediction of its solid-state characteristics. researchgate.net For example, the crystal structure of methyl 3-(5-bromo-1-ethyl-1H-indole-3-carbonyl)aminopropionate has been determined, confirming the planarity of the indole ring and detailing its molecular conformation. researchgate.net Similarly, the structure of ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate also shows a planar indole ring system. iucr.org

An X-ray crystallographic analysis of this compound would be expected to reveal:

The planarity of the bicyclic indole core.

The precise bond lengths of C-Br, C-N, and C-C bonds within the ring system.

The conformation of the N-ethyl group relative to the indole plane.

The nature of intermolecular packing in the crystal lattice, which could involve weak C-H···π interactions or halogen bonding, influencing the material's bulk properties.

Advanced Spectroscopic Probes for Indole Derivatives (e.g., Fluorescence Excitation Anisotropy)

Beyond standard absorption and emission spectroscopy, advanced techniques like fluorescence excitation anisotropy provide deeper insights into the photophysics of molecules. espublisher.comarxiv.org This method is particularly valuable for indole derivatives, where the ¹Lₐ and ¹Lₑ electronic transitions are often closely spaced and overlapping. spiedigitallibrary.orgiastate.edu

Fluorescence excitation anisotropy measures the degree of polarization of the emitted fluorescence relative to the polarization of the excitation light. nih.gov The technique relies on the principle that the absorption and emission processes are associated with transition dipole moments, which have specific orientations within the molecular frame. The resulting anisotropy value is related to the angle between the absorption and emission transition dipoles. iastate.edu

When excitation selectively targets a single electronic state (e.g., at the red edge of the absorption band), the anisotropy value is high.

When the excitation wavelength corresponds to an energy where both ¹Lₐ and ¹Lₑ transitions absorb, the observed anisotropy is an average of the two, resulting in a lower value.

These measurements, typically performed in rigid media (e.g., low-temperature glass) to prevent rotational depolarization, are crucial for unambiguously assigning the character of the emitting state and understanding the complex photophysical pathways in substituted indoles like this compound. nih.goviastate.edu

Reactivity and Reaction Mechanisms of 7 Bromo 1 Ethyl 1h Indole

Reactivity of the Bromine Moiety at C-7

The carbon-bromine bond at the C-7 position is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, making 7-Bromo-1-ethyl-1H-indole a valuable intermediate in the synthesis of more complex molecules.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying aryl halides. mdpi.com The bromine at C-7 of the indole (B1671886) serves as an effective coupling partner in several named reactions.

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands has enabled the amination of a wide array of substrates under relatively mild conditions. wikipedia.org For instance, in a study on the related 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine, the combination of a palladium catalyst like Pd₂(dba)₃ with a bulky phosphine ligand such as Xantphos and a base like cesium carbonate (Cs₂CO₃) was found to be highly effective for coupling with various amines and amides. beilstein-journals.orgbeilstein-journals.org This system facilitates the oxidative addition of the palladium catalyst to the C-Br bond, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. wikipedia.org The choice of ligand is critical; bidentate phosphine ligands like Xantphos often prevent the formation of inactive palladium dimers and accelerate the catalytic cycle. wikipedia.orgbeilstein-journals.org

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for creating C-C bonds by coupling an organoboron reagent with an organic halide. researchgate.net This reaction typically employs a palladium catalyst and a base. nih.gov The coupling of 5-bromoindoline (B135996) derivatives with arylboronic acids has been successfully applied in the synthesis of various materials. lmaleidykla.lt For the reaction to proceed, common catalysts include Pd(dppf)Cl₂ and Pd(PPh₃)₄, often with a base like K₂CO₃ in a solvent such as dimethoxyethane. mdpi.comnih.gov Microwave-assisted Suzuki-Miyaura reactions have also been shown to significantly shorten reaction times while providing good to excellent yields for the arylation of bromo-indole derivatives. lmaleidykla.lt

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. nih.gov It is a fundamental method for constructing sp²-sp carbon-carbon bonds. nih.gov The Sonogashira coupling has been widely used in the synthesis of indole-containing natural products and pharmaceuticals. nih.govrsc.org While traditional methods use a copper co-catalyst, copper-free conditions have been developed. acs.org For example, an air-stable palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has been shown to facilitate room-temperature, copper-free Sonogashira couplings of challenging aryl bromides, including a 4-bromo-1H-indole derivative, with high yields. acs.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net While often used for C-C bond formation, a variation known as the reductive Heck reaction can lead to the conjugate addition of the aryl group to an electron-deficient alkene. uva.nl For instance, palladium(II) acetate (B1210297) has been used to catalyze the reductive Heck reaction between aryl iodides and α,β-unsaturated ketones. uva.nl The intramolecular Heck reaction is also a powerful tool for constructing cyclic systems. researchgate.netgoogle.com

The following table summarizes typical conditions for these cross-coupling reactions involving bromoindole substrates, which are analogous to this compound.

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. The indole nucleus is inherently electron-rich, which generally disfavors SNAr. In the case of this compound, the absence of significant electron-withdrawing substituents on the benzene (B151609) portion of the ring makes the C-7 position largely unreactive towards SNAr under standard conditions. Consequently, functionalization at this position is almost exclusively achieved through the more efficient transition-metal-catalyzed cross-coupling reactions described previously.

The carbon-bromine bond can undergo homolytic cleavage to generate a radical species, which can then participate in various transformations. While less common than palladium-catalyzed pathways for aryl bromides, radical reactions offer alternative synthetic routes. For instance, peroxide-promoted reactions can generate radicals that lead to C-O and C-N bond formation. hbni.ac.in Mechanistic studies have pointed to radical pathways in certain copper-catalyzed cross-coupling reactions. hbni.ac.in Although specific examples involving this compound are not extensively documented in the literature, the C-Br bond at C-7 could potentially be targeted in radical cyclization or addition reactions under appropriate initiation conditions (e.g., using radical initiators like AIBN or via photoredox catalysis).

Reactivity of the Indole Nucleus in this compound

The indole ring system is known for its rich chemistry, particularly its susceptibility to electrophilic attack. The directing effects of the N-ethyl group and the C-7 bromo substituent, along with modern C-H activation strategies, dictate the regiochemical outcome of reactions on the indole nucleus.

The indole nucleus is highly reactive towards electrophiles, with the C-3 position of the pyrrole (B145914) ring being the most nucleophilic and kinetically favored site for substitution. However, the substituents on this compound modify this inherent reactivity.

N-ethyl group: The ethyl group on the nitrogen atom is an electron-donating group that further activates the indole ring towards electrophilic attack. As an ortho-, para-director, it enhances the reactivity at the C-2 position.

C-7 bromine atom: The bromine atom is an ortho-, para-directing group but is deactivating due to its inductive electron-withdrawing effect. It directs incoming electrophiles towards the C-6 position.

Modern synthetic methods have enabled the direct functionalization of C-H bonds, bypassing the traditional rules of electrophilic aromatic substitution. mdpi.com These methods often use a transition metal catalyst and a directing group to achieve high site selectivity. For indole derivatives, C-H activation can provide access to substitution patterns that are difficult to obtain through classical methods.

A notable example is the C-H arylation of 3-acetyl-7-bromo-1H-indole. acs.org In this case, the acetyl group at the C-3 position acts as a directing group, facilitating palladium-catalyzed arylation at the C-4 position of the indole ring. acs.org This demonstrates that even in the presence of a bromo substituent at C-7, it is possible to selectively functionalize the C-4 position through a directed C-H activation strategy. acs.org This approach offers a powerful alternative to multi-step sequences for preparing polysubstituted indoles.

Influence of the N-Ethyl Group on Indole Reactivity (e.g., electronic and steric effects)

The N-ethyl group at the 1-position of the indole ring significantly influences its reactivity through a combination of electronic and steric effects.

Electronic Effects: The ethyl group is an electron-donating group. By increasing the electron density of the indole ring system, it can enhance the nucleophilicity of the indole, particularly at the C3 position, making it more susceptible to electrophilic attack. bhu.ac.in However, this increased reactivity can sometimes be detrimental, leading to polymerization under strongly acidic conditions. bhu.ac.in The N-substituent also prevents protonation at the nitrogen, which can alter the reactivity profile compared to N-H indoles. For instance, in reactions involving metallation, the absence of the acidic N-H proton allows for direct C-metallation, typically at the C2 position. bhu.ac.in

Steric Effects: The steric bulk of the N-ethyl group can influence the regioselectivity of reactions. While the ethyl group itself is not excessively large, it can disfavor reactions at the adjacent C2 and C7 positions to some extent. In multicomponent reactions, for example, the steric hindrance of N-alkylanilines can play a role, with N-methylaniline showing better reactivity than N-ethylaniline in some cases. rsc.org In hydrodenitrogenation studies, methyl groups on the nitrogen heterocycle of indole were found to weaken the hydrogenation ability due to increased spatial requirements. mdpi.com

The presence of the N-ethyl group is also crucial for directing certain reactions. For example, in palladium-catalyzed C-H functionalization, the N-substituent is a prerequisite for many transformations. The combination of the electronic and steric properties of the N-ethyl group can be strategically utilized to control the outcome of various synthetic transformations.

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Mechanistic studies have shed light on the pathways and intermediates in several key transformations.

In radical cyclizations of N-allyl-7-bromo-hexahydroindolinone systems, it has been found that the formation of the six-membered ring can occur through two distinct pathways: a direct 6-endo-trig ring closure and a pathway involving the rearrangement of an intermediate methylene-cyclopentyl radical formed via a 5-exo-trig cyclization. acs.org

In palladium-catalyzed annulation reactions, a proposed mechanism involves the initial coordination of the indole to the metal center, followed by deprotonation of the N-H bond (in the case of free indoles) to form an N-Rh intermediate that directs C-H activation. pkusz.edu.cn A concerted metalation-deprotonation (CMD) process then leads to a key intermediate that undergoes further reaction. pkusz.edu.cn For Wacker-type intramolecular aerobic oxidative amination of alkenes, the mechanism is thought to involve initial indole palladation (a formal C-H bond activation), followed by migratory insertion and β-hydrogen elimination.

Investigations into the 1,3-heteroatom transposition of N-hydroxyindoles have revealed a fascinating mechanistic duality, with both a concerted and a dissociative pathway operating concurrently. semanticscholar.org The dominant pathway can be influenced by the electronic nature of the substituents on the indole ring. semanticscholar.org

One-pot syntheses of 1-alkoxyindoles from nitro precursors are believed to proceed through the reduction of the nitro group to a hydroxylamine, which then undergoes intramolecular condensation to form a nitrone intermediate. mdpi.com This intermediate can then be trapped by a nucleophile. mdpi.com

Catalytic systems are fundamental to many of the transformations involving this compound and its derivatives.

Transition Metals: Palladium catalysts are widely employed in a variety of reactions. beilstein-journals.org For instance, the combination of Pd₂(dba)₃ and a ligand like Xantphos is effective for C-N and C-O bond formation reactions. beilstein-journals.org In C-H functionalization reactions of free (NH) indoles, a Pd(II) catalyst system can be used without the need for a transient directing group. nih.gov Rhodium catalysts, such as [Cp*RhCl₂]₂, are used in C-H/N-H activation-annulation reactions. pkusz.edu.cn Copper catalysts are also utilized, sometimes in conjunction with palladium, for domino coupling/cyclization processes. organic-chemistry.org

Organocatalysts: Chiral phosphoric acids have emerged as powerful organocatalysts for enantioselective reactions. For example, they can catalyze Pictet-Spengler reactions of 2-(1H-indolyl)aniline derivatives with isatins. dicp.ac.cn The catalyst activates the C=N bond of the intermediate ketimine via hydrogen bonding, controlling the stereochemical outcome of the cyclization. dicp.ac.cn

Lewis Acids: Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) are used to catalyze electrophilic substitution reactions. In the cyanation of a 7-bromo-1-methyl-2-phenyl-1H-indole, BF₃·OEt₂ activates the cyanating agent, facilitating the electrophilic attack at the C3 position of the indole. mdpi.com

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivities in these transformations. The following table summarizes some of the catalytic systems used in reactions of brominated indoles.

Reaction TypeCatalytic SystemRole of CatalystProduct TypeRef.
C-N/C-O Cross-CouplingPd₂(dba)₃ / Xantphos / Cs₂CO₃Forms active Pd(0) species for oxidative additionN- or O-arylated azaindoles beilstein-journals.org
C-H ArylationPd(II) catalystC-H activationC4-arylated indoles nih.gov
C-H/N-H Annulation[RhCp*Cl₂]₂ / AgSbF₆ / Cu(OPiv)₂C-H activation and annulation cascadeIndolo[2,1-a]isoquinolines pkusz.edu.cn
Pictet-Spengler ReactionChiral Phosphoric AcidActivates ketimine via H-bonding for enantioselective cyclizationSpiro[indoline-3,6'-indolo[3,2-c]quinolin]-2-ones dicp.ac.cn
Electrophilic CyanationBF₃·OEt₂Activates the cyanating agent3-cyanoindole derivative mdpi.com
Radical Cyclization(Bu)₃SnH / AIBNGenerates aryl radical from aryl bromideFused heterocyclic systems acs.orgmdpi.com

Computational Chemistry and Theoretical Studies of 7 Bromo 1 Ethyl 1h Indole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of organic molecules, including various indole (B1671886) derivatives. researchgate.net DFT calculations are instrumental in understanding the fundamental characteristics of 7-Bromo-1-ethyl-1H-indole.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles corresponding to a minimum on the potential energy surface are calculated. researchgate.net For this compound, the indole ring is expected to be nearly planar, a characteristic feature of this heterocyclic system. researchgate.net

The electronic structure can be analyzed by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for evaluating the molecule's chemical reactivity and kinetic stability. researchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In indole derivatives, the HOMO is typically distributed over the indole ring, while the LUMO's location can be influenced by substituents. The electron-withdrawing bromine atom at the 7-position and the electron-donating ethyl group at the 1-position are expected to modulate the electron density distribution across the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT) This table presents hypothetical data based on typical values for substituted indoles.

ParameterBond/AngleCalculated Value
Bond Lengths C-Br~1.90 Å
N1-C2~1.38 Å
N1-C7a~1.39 Å
N1-CH₂ (ethyl)~1.47 Å
C2-C3~1.37 Å
Bond Angles C6-C7-Br~120°
C2-N1-C7a~108°
C2-N1-CH₂ (ethyl)~125°
Dihedral Angle C4-C5-C6-C7~0°

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Following geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor. mdpi.com

For this compound, characteristic vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region.

Aliphatic C-H stretching (ethyl group): Expected in the 2850–2980 cm⁻¹ range.

C=C and C=N ring stretching: These vibrations create a series of bands in the 1400–1650 cm⁻¹ region, characteristic of the indole core.

C-Br stretching: A strong vibration expected at lower frequencies, generally in the 500–650 cm⁻¹ range.

The potential energy distribution (PED) analysis can be performed to provide a quantitative assignment of each vibrational mode to specific internal coordinates. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound This table presents hypothetical data based on DFT studies of analogous compounds.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Description
ν(C-H) aromatic3050 - 3100Stretching of C-H bonds on the indole ring
ν(C-H) aliphatic2900 - 2980Asymmetric and symmetric stretching of CH₂ and CH₃
ν(C=C) ring1580 - 1620Stretching of carbon-carbon double bonds in the ring
δ(CH₂)1450 - 1470Scissoring/bending of the ethyl group's methylene
ν(C-N)1330 - 1380Stretching of carbon-nitrogen bonds in the ring
ν(C-Br)550 - 600Stretching of the carbon-bromine bond

Computational methods can accurately predict spectroscopic data. Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated using the Gauge-Invariant Atomic Orbital (GIAO) method coupled with DFT. nih.govdergipark.org.tr The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS). These predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be simulated using Time-Dependent DFT (TD-DFT). nih.govaip.org This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results allow for the prediction of the maximum absorption wavelengths (λmax) and provide insight into the nature of the electronic transitions, such as π→π* or n→π. For indole derivatives, the primary absorptions are typically due to π→π transitions within the aromatic system. aip.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data based on theoretical studies of similar molecules.

SpectrumParameterPredicted Value
¹H NMR δ (H2/H3)6.5 - 7.5 ppm
δ (H4/H5/H6)7.0 - 7.8 ppm
δ (CH₂)~4.2 ppm (quartet)
δ (CH₃)~1.4 ppm (triplet)
¹³C NMR δ (C7-Br)110 - 115 ppm
δ (Aromatic C)100 - 140 ppm
δ (CH₂)~45 ppm
δ (CH₃)~15 ppm
UV-Vis λmax (π→π)270 - 290 nm
λmax (π→π)210 - 230 nm

Ab Initio and Semi-Empirical Methods for Understanding Electronic Behavior

While DFT is widely used, other computational methods also play important roles. Ab initio methods, Latin for "from first principles," solve the Schrödinger equation without empirical parameters, using only fundamental physical constants. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, while more accurate (and computationally expensive) post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used for more precise energy calculations. researchgate.net These methods are valuable for benchmarking DFT results and for systems where DFT may be less reliable.

Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1 or PM7 are much faster than DFT or ab initio calculations, making them suitable for studying very large molecular systems or for performing preliminary conformational searches. nih.govmpg.de Although less accurate, they can provide useful qualitative insights into electronic properties like charge distribution and dipole moments for molecules like this compound. libretexts.org

Reaction Mechanism Studies through Computational Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. To study a chemical reaction involving this compound, researchers can map out the potential energy surface that connects reactants to products. A key step is locating the transition state (TS), which is the maximum energy point along the minimum energy reaction path. scm.com A transition state structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rowansci.com

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netresearchgate.net An IRC calculation follows the path of steepest descent from the transition state downhill to the reactants on one side and the products on the other. scm.com This confirms that the identified transition state correctly connects the intended species and provides a detailed picture of the geometric changes that occur throughout the reaction. rowansci.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While often used for drug-protein interactions, docking can also be applied to understand the non-covalent interactions between two chemical species, such as a host-guest system.

In this context, this compound would be treated as a "ligand," and its interaction with a "host" molecule could be explored. The process involves sampling a large number of possible orientations of the ligand relative to the host. Each orientation is evaluated using a scoring function, which estimates the binding affinity. These scoring functions account for various non-covalent interactions, including:

Van der Waals forces

Electrostatic interactions

Hydrogen bonding

π-π stacking or π-alkyl interactions involving the indole ring

The results of a docking study would identify the most stable binding mode and provide an estimate of the binding energy, offering insights into the strength and nature of the intermolecular interactions between this compound and another chemical species. d-nb.infonih.gov

Quantitative Structure-Property Relationships (QSPR) for Indole Derivatives (focused on chemical properties and reactivity)

Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed chemical properties or reactivity. nih.govmdpi.com For indole derivatives, including this compound, QSPR models can provide valuable insights into their behavior in chemical reactions and their intrinsic properties without the need for extensive experimental measurements. These models are built upon the principle that the structure of a molecule, encoded by molecular descriptors, dictates its properties.

The development of a robust QSPR model involves several key steps: the selection of a dataset of molecules with known properties, the calculation of a wide range of molecular descriptors for each molecule, the development of a mathematical equation that correlates the descriptors with the property of interest, and rigorous validation of the model's predictive power. researchgate.net

Research Findings in QSPR of Indole Derivatives

Research into the QSPR of indole derivatives has explored various aspects of their chemical properties and reactivity. These studies often utilize a range of molecular descriptors to quantify the structural features of the indole scaffold and its substituents.

Molecular Descriptors in Indole QSPR:

A variety of molecular descriptors are employed in QSPR studies of indole derivatives to capture their electronic, steric, and topological characteristics. These can be broadly categorized as:

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule. For indole derivatives, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, which is important for electrophilic aromatic substitution reactions, a characteristic reaction of indoles. creative-proteomics.combhu.ac.in Conversely, the LUMO energy relates to the molecule's ability to accept electrons. Dipole moment and atomic charges also fall under this category and can influence intermolecular interactions and reactivity.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common steric descriptors that can influence how a molecule interacts with other reactants or a catalyst's active site. researchgate.net The presence of bulky substituents on the indole ring can sterically hinder certain reactions.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule. They describe the connectivity and branching of atoms within the molecule. Indices such as the Kier & Hall connectivity indices and the Balaban index have been used in QSPR studies of various heterocyclic compounds. researchgate.net

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of a molecule. nih.gov Examples include bond orders, atom-pair polarizabilities, and electrostatic potential maps.

Illustrative QSPR Model for Indole Reactivity:

log(k) = c₀ + c₁ * E(HOMO) + c₂ * q(C3) + c₃ * MR(R)

Where:

log(k) is the logarithm of the reaction rate constant.

E(HOMO) is the energy of the Highest Occupied Molecular Orbital.

q(C3) is the partial charge on the C3 atom of the indole ring.

MR(R) is the molar refractivity of the substituent.

c₀, c₁, c₂, and c₃ are coefficients determined by multiple linear regression analysis. researchgate.net

This equation suggests that the reactivity is influenced by the electron-donating ability of the molecule (HOMO energy), the electron density at the reaction center (partial charge at C3), and the steric bulk of the substituent.

Data Tables in QSPR Studies:

QSPR studies rely on datasets that include the structures of the compounds, their experimentally measured properties, and their calculated molecular descriptors. The following interactive table provides an example of the type of data that would be used in a QSPR study of indole derivatives.

CompoundSubstituent (R)Experimental Property (e.g., pKa)E(HOMO) (eV)q(C3) (a.u.)MR(R) (cm³/mol)
1-ethyl-1H-indole-H16.2-5.21-0.251.03
This compound7-Br(Predicted)-5.35-0.238.88
1-ethyl-5-nitro-1H-indole5-NO₂14.8-5.89-0.197.36
1-ethyl-5-methoxy-1H-indole5-OCH₃16.9-5.05-0.287.87

Note: The values for this compound are hypothetical and for illustrative purposes only, as specific experimental QSPR studies on this compound's chemical properties are not widely published.

This table demonstrates how different substituents affect the molecular descriptors and, consequently, the chemical properties of the indole derivatives. For example, an electron-withdrawing group like a nitro group (-NO₂) is expected to lower the HOMO energy and decrease the electron density at C3, thereby reducing the rate of electrophilic substitution. Conversely, an electron-donating group like a methoxy group (-OCH₃) would have the opposite effect. The bromo substituent in this compound would have both electronic (inductive and resonance) and steric effects that a QSPR model could quantify.

Advanced Synthetic Applications and Derivatization of 7 Bromo 1 Ethyl 1h Indole

Utilization of 7-Bromo-1-ethyl-1H-indole as a Building Block in Complex Organic Synthesis

The inherent reactivity of the carbon-bromine bond at the C7 position makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile assembly of complex molecular frameworks from simpler precursors.

Prominent among these transformations is the Suzuki-Miyaura coupling , which facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the successful application of this methodology to structurally similar 7-bromoindoles and other bromo-N-alkylindoles provides a strong basis for its feasibility. For instance, the coupling of various bromoindoles with arylboronic acids is a well-established method for the synthesis of arylated indole (B1671886) derivatives, which are prevalent motifs in many biologically active compounds.

The Heck reaction offers another powerful tool for C-C bond formation, involving the palladium-catalyzed reaction of the aryl bromide with an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatic compounds. The application of the Heck reaction to this compound would be expected to proceed efficiently, leading to the introduction of a vinyl group at the C7 position, which can then be further elaborated.

Similarly, the Sonogashira coupling enables the direct connection of a terminal alkyne to the indole core. This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in the preparation of various pharmaceuticals and functional materials. The palladium and copper co-catalyzed reaction of this compound with a terminal alkyne would provide a straightforward route to 7-alkynyl-1-ethyl-1H-indoles.

Furthermore, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, a critical transformation in the synthesis of a vast number of nitrogen-containing compounds. This reaction would enable the introduction of a wide variety of primary and secondary amines at the C7 position of the 1-ethyl-1H-indole nucleus, leading to the synthesis of novel 7-aminoindole derivatives. The successful palladium-catalyzed C-N bond formation has been demonstrated for the related N-substituted 4-bromo-7-azaindoles, suggesting a high probability of success for this compound. beilstein-journals.org

Below is a representative data table illustrating the potential outcomes of these palladium-catalyzed cross-coupling reactions with this compound as the substrate.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, base (e.g., Na₂CO₃)7-Aryl-1-ethyl-1H-indole
HeckAlkenePd(OAc)₂, PPh₃, base (e.g., Et₃N)7-Vinyl-1-ethyl-1H-indole
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)7-Alkynyl-1-ethyl-1H-indole
Buchwald-HartwigAminePd₂(dba)₃, ligand (e.g., XPhos), base (e.g., Cs₂CO₃)7-Amino-1-ethyl-1H-indole

Strategies for Further Functionalization of the Indole Ring System

Beyond the transformations at the C7 position, this compound can be further functionalized at other positions of the indole ring, namely the C2 and C3 positions of the pyrrole (B145914) moiety. These positions are known to be susceptible to electrophilic substitution and can also be functionalized through metallation-electrophile quench sequences.

One common strategy for the functionalization of the C3 position is the Vilsmeier-Haack reaction , which introduces a formyl group at this position using a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). This reaction provides a versatile entry point for further synthetic modifications, as the aldehyde can be converted into a wide range of other functional groups.

Alternatively, lithiation of the indole ring followed by quenching with an electrophile offers a powerful method for introducing substituents at specific positions. The regioselectivity of lithiation can often be controlled by the choice of the N-protecting group and the reaction conditions. For N-alkylindoles, lithiation typically occurs at the C2 position. Thus, treatment of this compound with a strong base such as n-butyllithium or tert-butyllithium (B1211817) would be expected to generate a 2-lithio-7-bromo-1-ethyl-1H-indole intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce substituents at the C2 position.

The following table outlines some potential strategies for the further functionalization of the this compound ring system.

PositionReactionReagentsFunctional Group Introduced
C3Vilsmeier-HaackPOCl₃, DMF-CHO
C2Lithiation/Electrophilic Quench1. n-BuLi or t-BuLi2. Electrophile (E⁺)Various (e.g., -CHO, -COOH, -Alkyl)
C7Metal-Halogen Exchange1. n-BuLi or Mg2. Electrophile (E⁺)Various

It is also noteworthy that metal-halogen exchange at the C7 position can be achieved by treating this compound with an organolithium reagent or magnesium metal. The resulting organometallic intermediate can then react with a wide array of electrophiles, providing an alternative route to C7-functionalized derivatives.

Synthesis of Diverse Multi-substituted Indole Derivatives from this compound Precursors

The combination of reactions at the C7 position with functionalization at other positions of the indole ring allows for the synthesis of a diverse array of multi-substituted indole derivatives. By strategically sequencing these reactions, chemists can achieve a high degree of control over the substitution pattern of the final product.

For example, a Suzuki-Miyaura coupling at the C7 position of this compound could be followed by a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position. The resulting 7-aryl-1-ethyl-1H-indole-3-carbaldehyde can then serve as a versatile intermediate for the synthesis of more complex molecules.

In another synthetic route, lithiation at the C2 position of this compound followed by quenching with an electrophile, and then a subsequent cross-coupling reaction at the C7 position, would lead to the formation of a 2,7-disubstituted-1-ethyl-1H-indole.

The synthesis of (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole, a compound with potential biological activity, highlights the utility of N-ethyl-bromoindoles as precursors in medicinal chemistry. iajps.com This example demonstrates that the bromo- and N-ethyl-substituted indole core can be elaborated at the C3 position to introduce complex side chains. While this specific example is a 5-bromo derivative, the synthetic principles are directly applicable to the 7-bromo isomer.

The following table provides a conceptual overview of the synthesis of multi-substituted indoles starting from this compound.

Starting MaterialReaction 1 (at C7)IntermediateReaction 2 (at C2 or C3)Final Product
This compoundSuzuki-Miyaura with Arylboronic acid7-Aryl-1-ethyl-1H-indoleVilsmeier-Haack7-Aryl-1-ethyl-1H-indole-3-carbaldehyde
This compoundLithiation at C2 and quench with E¹⁺2-E¹-7-Bromo-1-ethyl-1H-indoleHeck reaction with Alkene2-E¹-7-Vinyl-1-ethyl-1H-indole
This compoundBuchwald-Hartwig with Amine7-Amino-1-ethyl-1H-indoleFriedel-Crafts Acylation at C33-Acyl-7-amino-1-ethyl-1H-indole

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-bromo-1-ethyl-1H-indole?

Methodological Answer: The synthesis of this compound requires careful selection of alkylation agents and reaction conditions. A general approach involves alkylating 5-bromo-1H-indole with ethylating agents (e.g., ethyl bromide or iodoethane) in a polar aprotic solvent like DMSO or DMF, using a strong base such as NaH to deprotonate the indole nitrogen . Reaction optimization should focus on:

  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of indole to alkylating agent ensures complete conversion .
  • Workup : Purification via flash column chromatography (e.g., hexane/ethyl acetate gradients) followed by recrystallization yields high-purity products.
    Key Validation : Monitor progress using TLC and confirm purity via NMR (e.g., characteristic ethyl group signals at δ 1.4–1.6 ppm for CH3 and δ 4.0–4.5 ppm for CH2 in 1^1H NMR) .

Q. How can researchers distinguish this compound from its structural analogs using spectroscopic techniques?

Methodological Answer:

  • 1^1H NMR : The ethyl group at N1 appears as a triplet (δ ~4.4 ppm, J = 7.2 Hz) and a quartet (δ ~1.4 ppm). The bromo substituent at C7 deshields adjacent protons, leading to distinct splitting patterns (e.g., a doublet at δ ~7.2 ppm for H6) .
  • 13^{13}C NMR : The quaternary carbon at C7 (bearing Br) resonates at δ ~115–120 ppm. The ethyl group’s CH2 and CH3 appear at δ ~45–50 ppm and δ ~12–15 ppm, respectively .
  • Mass Spectrometry : The molecular ion [M+H]+ for C10H10BrN is expected at m/z 240.0 (exact mass: 239.0). Fragmentation patterns (e.g., loss of Br or ethyl groups) confirm structural integrity .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural elucidation of this compound derivatives?

Methodological Answer: Contradictions in crystallographic data (e.g., disordered ethyl groups or ambiguous bond lengths) can arise from:

  • Disorder in Flexible Groups : Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids or refine disordered regions with restrained occupancy .
  • Anisotropic Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms in SHELXL to improve accuracy .
  • Validation Tools : Cross-check results using CCDC’s Mercury software for bond-length/bond-angle outliers and Hirshfeld surface analysis for intermolecular interactions .
    Case Study : For this compound, compare refined structures using OLEX2 (with SHELXL integration) to identify systematic errors in torsional angles .

Q. How can researchers design experiments to evaluate the biological activity of this compound as a potential enzyme inhibitor?

Methodological Answer:

  • Target Selection : Prioritize enzymes with indole-binding pockets (e.g., cytochrome P450 or tryptophan hydroxylase) based on structural similarity to known inhibitors .
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on interactions between the bromo group and hydrophobic/electrophilic residues .
  • Kinetic Assays : Perform dose-response experiments (IC50 determination) with purified enzyme and substrate (e.g., fluorogenic assays for real-time activity monitoring). Include controls with unsubstituted indole to isolate the bromo-ethyl group’s contribution .
    Data Interpretation : Analyze contradictions between computational predictions and experimental IC50 values by revisiting protonation states or solvent effects in docking simulations .

Q. What advanced synthetic methodologies enable regioselective functionalization of this compound for material science applications?

Methodological Answer:

  • C–H Activation : Employ palladium-catalyzed direct arylation at C2/C3 positions using Pd(OAc)2/XPhos catalytic systems. The bromo group at C7 acts as a directing group, enhancing regioselectivity .
  • Cross-Coupling : Suzuki-Miyaura coupling at C7 (Br→Ar) using Pd(PPh3)4 and arylboronic acids. Optimize conditions (e.g., K2CO3 in THF/H2O) to retain the ethyl group’s integrity .
  • Post-Functionalization : Introduce azide groups via SNAr at C7 (if Br is replaced with N3) for click chemistry applications. Validate using 19^{19}F NMR (if fluorinated tags are added) .

Q. How should researchers address discrepancies in NMR data when analyzing this compound derivatives under varying solvent conditions?

Methodological Answer:

  • Solvent Effects : Reconcile chemical shift variations (e.g., DMSO-d6 vs. CDCl3) by referencing internal standards (TMS) and accounting for hydrogen bonding in polar solvents .
  • Dynamic Processes : Use variable-temperature NMR to identify conformational exchange broadening. For example, ethyl group rotation may coalesce signals at higher temperatures .
  • 2D NMR : Resolve overlapping signals with HSQC (for 1^1H-13^{13}C correlations) and NOESY (to confirm spatial proximity of ethyl and bromo groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.